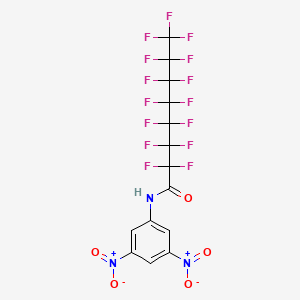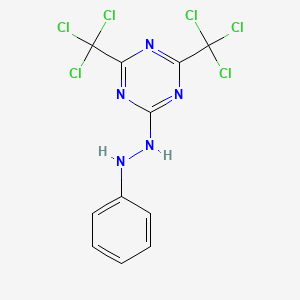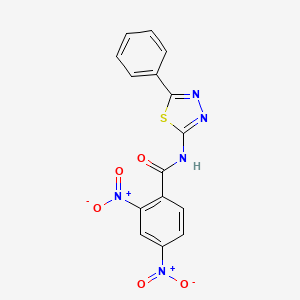![molecular formula C12H10N4S2 B14950599 5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)
5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is a complex organic compound with the molecular formula C13H11N3S2 It is known for its unique structural features, which include a methylsulfanyl group, a phenylmethylidene hydrazino group, and an isothiazolecarbonitrile core
Méthodes De Préparation
The synthesis of 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves multiple steps, typically starting with the preparation of the isothiazolecarbonitrile core. The synthetic route often includes the following steps:
Formation of the Isothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, often using methylthiol or related reagents.
Addition of the Phenylmethylidene Hydrazino Group: This step involves the condensation of a hydrazine derivative with a benzaldehyde derivative to form the phenylmethylidene hydrazino group.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Analyse Des Réactions Chimiques
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The phenylmethylidene hydrazino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE include other isothiazole derivatives and compounds with similar functional groups. Some examples are:
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLAMINO]ETHENYL}-1,2-THIAZOLE-4-CARBONITRILE: This compound has a similar isothiazole core but with different substituents.
5-(METHYLSULFANYL)-3-(PHENYLAMINO)-1,2-THIAZOLE-4-CARBONITRILE: Another isothiazole derivative with a phenylamino group.
The uniqueness of 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10N4S2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
5-[(2E)-2-benzylidenehydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C12H10N4S2/c1-17-12-10(7-13)11(18-16-12)15-14-8-9-5-3-2-4-6-9/h2-6,8,15H,1H3/b14-8+ |
Clé InChI |
YNXXZBNTXUOQST-RIYZIHGNSA-N |
SMILES isomérique |
CSC1=NSC(=C1C#N)N/N=C/C2=CC=CC=C2 |
SMILES canonique |
CSC1=NSC(=C1C#N)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)
![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B14950541.png)

![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B14950558.png)

![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B14950594.png)

